molecular formula C10H13FN2O B1449441 5-Amino-4-fluoro-2,N,N-trimethylbenzamide CAS No. 1865088-94-3

5-Amino-4-fluoro-2,N,N-trimethylbenzamide

Cat. No. B1449441
M. Wt: 196.22 g/mol
InChI Key: WFSQSPFANSUXLR-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2,N,N-trimethylbenzamide is a chemical compound with the CAS Number: 1865088-94-3 . It has a molecular weight of 196.22 and its IUPAC name is 5-amino-4-fluoro-N,N,2-trimethylbenzamide . This compound is used in diverse scientific research, including drug discovery and materials science.


Molecular Structure Analysis

The InChI code for 5-Amino-4-fluoro-2,N,N-trimethylbenzamide is 1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.22 . The country of origin for this compound is CN .

Scientific Research Applications

Fluorescent Detection Applications

  • Dual off–on and on–off Fluorescent Detection : A study by Xu et al. (2014) developed two new 2-aminobenzamide structural isomers as fluorescent probes for Cd2+ and Zn2+, demonstrating a transformation from “off–on” to “on–off” molecular switch based on the substitution position at the benzene ring. These isomers showed significant potential for metal ion detection with high specificity (Xu et al., 2014).

Radiopharmaceutical Applications

  • Radiosynthesis for Serotonin Receptors : Mertens et al. (1994) discussed the radiosynthesis of a compound with high affinity for 5HT2-receptors, useful in γ-emission tomography for brain studies. This highlights the application in neuroimaging and receptor binding studies (Mertens et al., 1994).

Antitumor Applications

  • Synthesis of Antitumor Agents : Li Zhi-yu (2012) described the synthesis of MDV3100, an androgen receptor antagonist, starting from a derivative of 4-amino-2-fluoro-N-methylbenzamide. This showcases the potential of derivatives in developing antitumor drugs (Li Zhi-yu, 2012).

Antimicrobial Applications

  • Microwave Induced Synthesis of Antimicrobial Analogs : Desai et al. (2013) synthesized new derivatives with a fluorine atom in the benzoyl group, demonstrating significant antimicrobial activity. This research highlights the use of such compounds in developing antimicrobial agents (Desai et al., 2013).

Neuroimaging Applications

  • Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe based on a derivative of 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide to study serotonin 1A receptors in Alzheimer's disease patients. This research is pivotal in understanding the neurodegenerative processes in Alzheimer’s disease (Kepe et al., 2006).

properties

IUPAC Name

5-amino-4-fluoro-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6-4-8(11)9(12)5-7(6)10(14)13(2)3/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSQSPFANSUXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-fluoro-2,N,N-trimethyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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